

Application Notes and Protocols for PF-06767832 in Alzheimer's Disease Models

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Compound of Interest		
Compound Name:	PF-06767832	
Cat. No.:	B610010	Get Quote

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Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2][3] Activation of the M1 receptor is a promising therapeutic strategy for Alzheimer's disease (AD) as it is involved in key cognitive processes such as learning and memory.[3] The cholinergic system, particularly the M1 receptor, is known to be dysfunctional in AD, and its modulation may offer both symptomatic relief and potentially disease-modifying effects.[1][2][3] **PF-06767832** has been evaluated in preclinical models to assess its efficacy in reversing cognitive deficits relevant to AD. These application notes provide a summary of the available data and detailed protocols for key preclinical experiments.

Mechanism of Action

PF-06767832 acts as a PAM-agonist at the M1-mAChR. This means it can both enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, and directly activate the receptor to a certain degree. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Studies have shown that PF-06767832 and similar M1-PAMs can lead to a significant increase in striatal inositol

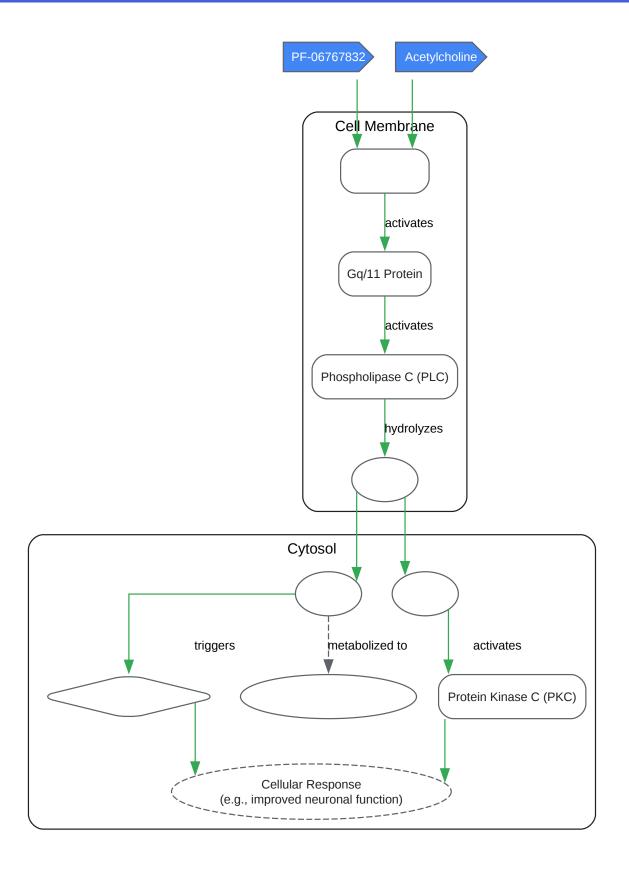




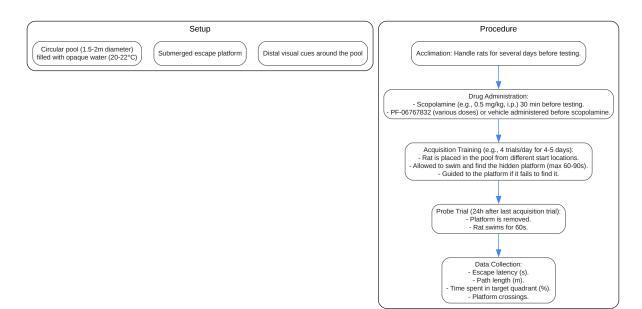


monophosphate, a downstream product of IP3, suggesting a strong engagement of this G-protein-dependent signaling pathway.[3]

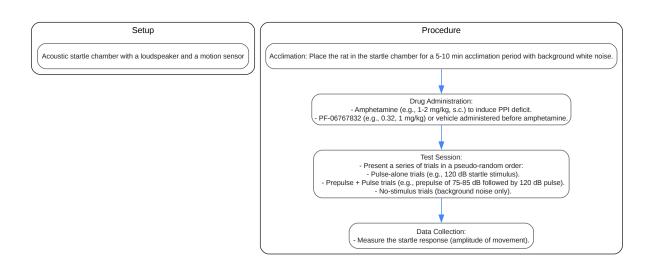












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